Synthesis Compatibility: Fmoc-L-Photo-Methionine vs. Unprotected H-L-Photo-Methionine in SPPS
Fmoc-L-Photo-Methionine is specifically designed and validated for use in Fmoc solid-phase peptide synthesis (SPPS). Its unprotected counterpart, H-L-Photo-Methionine HCl, lacks the N-terminal protection required for controlled, stepwise SPPS . Attempting to use the unprotected form in SPPS would result in uncontrolled polymerization and failure to obtain the desired peptide sequence. The Fmoc group is removed under standard conditions (20% piperidine in DMF) and the free amine can then be coupled to the next amino acid in the chain .
| Evidence Dimension | Compatibility with Fmoc-SPPS |
|---|---|
| Target Compound Data | Compatible; reaction type specified as 'Fmoc solid-phase peptide synthesis' |
| Comparator Or Baseline | H-L-Photo-Methionine HCl (unprotected analog) |
| Quantified Difference | Not Applicable (Boolean Compatibility) |
| Conditions | Standard Fmoc-SPPS protocols |
Why This Matters
This ensures the compound can be integrated into existing automated synthesis workflows, a critical factor for laboratories focused on high-throughput or complex peptide probe development.
